Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-6-14-12(13)11-8-9-4-5-10(11)7-9/h4-5,9-11H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIHUFUZAHTZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26742-43-8 | |
| Details | Compound: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester, homopolymer | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Bicyclo 2.2.1 Heptane Derivative Research
The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane (B1196662) framework, is a rigid, strained bicyclic structure that has been the subject of extensive chemical research. nih.govu-fukui.ac.jp Its unique conformational rigidity and reactivity make it a valuable building block in various fields of organic synthesis. Researchers have developed numerous synthetic routes to create functionalized bicyclo[2.2.1]heptane derivatives, often employing domino reactions or sequential Diels-Alder reaction/rearrangement sequences to assemble these complex structures. u-fukui.ac.jpacs.org
These derivatives are explored for a wide range of applications. For instance, certain bicyclo[2.2.1]heptane derivatives have been synthesized and evaluated as potent and selective antagonists for the prostaglandin (B15479496) D2 receptor, indicating their potential in medicinal chemistry. nih.gov The fixed conformation of the norbornene skeleton also provides a unique platform for studying chemical reactivity and reaction mechanisms. researchgate.net
Significance of the Norbornene Framework in Organic and Polymer Chemistry Research
The introduction of a double bond within the bicyclo[2.2.1]heptane structure to form bicyclo[2.2.1]hept-5-ene, or norbornene, dramatically increases the molecule's ring strain. researchgate.netwikipedia.org This high level of strain is the primary driver for its significant reactivity, making norbornene and its derivatives highly valuable monomers in polymer chemistry. wikipedia.orgfiveable.mepromerus.com
The most prominent application of the norbornene framework is in Ring-Opening Metathesis Polymerization (ROMP). mdpi.comrsc.org ROMP is a powerful polymerization method that utilizes the high ring strain of cyclic olefins like norbornene to produce polymers with unique properties. nih.gov Polynorbornenes synthesized via ROMP are known for their high glass transition temperatures, optical clarity, and thermal stability. wikipedia.orgfiveable.meresearchgate.net
In addition to ROMP, norbornene monomers can undergo vinyl-addition polymerization. wikipedia.orgpromerus.com This process results in a saturated polymer backbone that retains the bicyclic structure, leading to materials with high chemical and thermal resistance. researchgate.net The versatility of the norbornene framework allows for the incorporation of various functional groups, enabling the synthesis of a wide array of polymers with tailored properties for applications in electronics, specialty materials, and beyond. nih.govresearchgate.net
Overview of Research Trajectories for Esters of Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylic Acid
Diels-Alder Cycloaddition Reactions as a Primary Synthetic Route
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most efficient methods for creating six-membered rings with a high degree of stereocontrol. nih.gov It is the cornerstone for assembling the bicyclo[2.2.1]heptene skeleton. This reaction is recognized for its high atom economy, making it a green synthetic methodology. nih.gov
The most direct and common application of the Diels-Alder reaction for synthesizing the target compound involves the reaction between cyclopentadiene, acting as the diene, and butyl acrylate (B77674), serving as the dienophile. core.ac.uk Cyclopentadiene is a highly reactive diene for these types of cycloadditions. nih.gov The reaction proceeds by combining the diene and the dienophile, often with heating, to form the bicyclic adduct. sciforum.net The rate of the Diels-Alder reaction can be significantly increased when an electron-withdrawing group, such as an ester, is present on the dienophile. masterorganicchemistry.com
In a typical procedure, cyclopentadiene is reacted with butyl acrylate, which can be performed in a sealed vessel at elevated temperatures (e.g., above 180°C) to facilitate the in-situ cracking of dicyclopentadiene (B1670491) to the reactive cyclopentadiene monomer. sciforum.net Alternatively, the reaction can be carried out in various solvents, including environmentally benign ionic liquids, which can enhance reaction rates compared to conventional organic solvents. core.ac.ukresearchgate.net
A critical aspect of the Diels-Alder reaction involving cyclopentadiene is the formation of two possible diastereomeric products: the endo and exo isomers. masterorganicchemistry.com The stereochemical outcome is determined by the orientation of the dienophile as it approaches the diene.
Endo Isomer : The substituent on the dienophile (the butoxycarbonyl group) is oriented towards the longer bridge of the diene.
Exo Isomer : The substituent is oriented away from the longer bridge.
Generally, the endo product is favored under kinetic control (lower temperatures), a phenomenon attributed to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. masterorganicchemistry.com However, the exo isomer is typically the more thermodynamically stable product. sciforum.net Consequently, higher reaction temperatures or prolonged reaction times can lead to an increased proportion of the exo product through equilibration. sciforum.net For instance, heating dicyclopentadiene with butyl acrylate in a sealed vessel at temperatures above 180°C can result in an exo/endo ratio of nearly 1:1 after eight hours. sciforum.net In contrast, reactions carried out in certain ionic liquids have shown a high preference for the endo isomer, with selectivity reaching 84%. core.ac.uk
| Reaction Conditions | Exo/Endo Ratio | Reference |
|---|---|---|
| Sealed tube, >180°C, 8 hours | ~1:1 | sciforum.net |
| Pyrrolidinium ionic liquid [NTf2]- | 16:84 (Exo:Endo) | core.ac.uk |
To improve reaction rates and control stereoselectivity, various catalytic systems have been developed. Lewis acids are particularly effective catalysts for the Diels-Alder reaction, as they coordinate to the carbonyl oxygen of the dienophile (butyl acrylate), lowering its LUMO energy and accelerating the reaction. nih.gov This catalytic action also tends to enhance the preference for the endo product. nih.gov
Several metal-based catalysts have been studied for the reaction between cyclopentadiene and butyl acrylate. core.ac.uk The use of metal chlorides and trifluoromethanesulfonates (triflates) in ionic liquids has demonstrated significant improvements in both conversion rates and stereoselectivity. core.ac.ukresearchgate.net For example, scandium(III) chloride (ScCl₃) can achieve 99% conversion in just 15 minutes, while scandium and yttrium triflates can push the stereoselectivity to 94% in favor of the endo isomer. core.ac.uk Heterogeneous catalysts, such as a copper(II)-based metal-organic framework (Cu(II)-PEIP), have also been shown to be effective and recyclable catalysts for Diels-Alder reactions involving cyclopentadiene. mdpi.com
For achieving enantioselectivity, asymmetric catalysis using chiral Lewis acids or organocatalysts is employed. nih.govresearchgate.net While specific data for this compound is limited, analogous reactions using chiral organocatalysts like diarylprolinol silyl (B83357) ethers have successfully produced bicyclic products with high diastereoselectivities and excellent enantioselectivities. researchgate.net
| Catalyst (in Pyrr1.4[NTf2] ionic liquid) | Conversion (after 4h) | Endo Isomer Selectivity | Reference |
|---|---|---|---|
| None | 48% | 84% | core.ac.uk |
| YCl₃ | 86% | Not specified | core.ac.uk |
| YbCl₃ | 85% | Not specified | core.ac.uk |
| Sc(OTf)₃ | Not specified | 94% | core.ac.uk |
| Y(OTf)₃ | Not specified | 94% | core.ac.uk |
Esterification and Transesterification Strategies
These methods are used when the corresponding carboxylic acid is already available or when it is desirable to change the ester's alkyl group.
Direct esterification, commonly known as Fischer esterification, is a fundamental method for producing esters. This process involves reacting Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. This method is a standard and widely applicable procedure for the synthesis of various esters from their corresponding carboxylic acids.
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This method can be used to convert an existing ester, such as methyl or ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, into the desired butyl ester by reacting it with an excess of butanol. The reaction is typically catalyzed by an acid or a base. Transesterification has been documented for related bicyclic systems, for instance, in the conversion of bicyclo[2.2.1]hepta-5-en-2-yl acetate (B1210297). orgsyn.org
Furthermore, enzymatic transesterification offers a milder and often more selective alternative. google.com Lipases, for example, have been successfully used to catalyze transesterification reactions in related bicyclic compounds, providing a pathway for the modification of alkyl esters under gentle conditions. google.comresearchgate.net
Functional Group Interconversions and Derivatization Approaches
The unique strained bicyclic framework and the presence of both an ester and a carbon-carbon double bond make this compound and its analogues versatile substrates for a variety of functional group interconversions and derivatization reactions. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.
Reduction of the Ester Moiety in Bicyclo[2.2.1]hept-5-ene-2-carboxylate Analogues
The ester functionality in bicyclo[2.2.1]hept-5-ene-2-carboxylate analogues can be readily reduced to the corresponding primary alcohol, (bicyclo[2.2.1]hept-5-en-2-yl)methanol. This transformation is a fundamental step in the synthesis of various derivatives where a hydroxymethyl group is required. The choice of reducing agent is crucial to ensure the selective reduction of the ester without affecting the carbon-carbon double bond of the bicyclic system.
Powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are typically employed for this reduction. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the butoxy group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.
The resulting (bicyclo[2.2.1]hept-5-en-2-yl)methanol is a valuable intermediate for further synthetic manipulations. For instance, it can be used in the synthesis of novel carbocyclic nucleoside analogues. researchgate.net The conversion of the corresponding acetate ester to the alcohol has also been reported, which proceeds via saponification followed by acidification. orgsyn.org
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | (Bicyclo[2.2.1]hept-5-en-2-yl)methanol | General transformation |
| Bicyclo[2.2.1]hepta-5-en-2-yl acetate | 1. Base (e.g., NaOH) 2. H₃O⁺ | (Bicyclo[2.2.1]hept-5-en-2-yl)methanol | orgsyn.org |
Oxidative Transformations of the Bicyclic System
The olefinic bond within the bicyclo[2.2.1]hept-5-ene scaffold is susceptible to a range of oxidative transformations, providing access to a variety of oxygenated derivatives. These reactions include epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation: The formation of an epoxide ring across the double bond is a common transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. wvu.edumasterorganicchemistry.comleah4sci.com The reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. leah4sci.com An alternative method for epoxidation involves the use of dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from acetone (B3395972) and oxone. wvu.edu The stereochemistry of the epoxidation is often directed by the steric hindrance of the bicyclic system, with the attack of the oxidizing agent typically occurring from the less hindered exo face.
Oxidative Cleavage: Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in norbornene derivatives. researchgate.netresearchgate.netconicet.gov.ar Treatment of the bicyclic ester with ozone (O₃) at low temperatures, followed by a reductive or oxidative workup, leads to the formation of a highly substituted cyclopentane (B165970) ring with carbonyl or carboxyl functionalities. researchgate.netresearchgate.netwikipedia.orgmasterorganicchemistry.com The outcome of the reaction is dependent on the workup conditions. A reductive workup with reagents like dimethyl sulfide (B99878) (DMS) or zinc typically yields aldehydes, while an oxidative workup with hydrogen peroxide will produce carboxylic acids.
Dihydroxylation and Other Oxidations: The double bond can also be converted to a vicinal diol through dihydroxylation, for example, by using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. Furthermore, Swern oxidation of the corresponding bicyclo[2.2.1]hept-5-ene-2,3-diol, which can be prepared from the Diels-Alder reaction of cyclopentadiene and vinylene carbonate followed by hydrolysis, yields the corresponding dione. mdpi.com
| Transformation | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA or DMDO | Epoxybicyclo[2.2.1]heptane-2-carboxylate | wvu.edumasterorganicchemistry.com |
| Oxidative Cleavage | 1. O₃ 2. Reductive or Oxidative Workup | Substituted Cyclopentane Derivatives | researchgate.netresearchgate.net |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Dihydroxybicyclo[2.2.1]heptane-2-carboxylate | General transformation |
Nucleophilic Substitution Reactions Involving Bicyclo[2.2.1]hept-5-ene-2-carboxylate Scaffolds
Nucleophilic substitution reactions on the bicyclo[2.2.1]hept-5-ene-2-carboxylate scaffold can occur at several positions, including the ester carbonyl group and, if appropriately functionalized, at positions on the bicyclic ring.
Substitution at the ester carbonyl is a standard transformation. For example, aminolysis of the butyl ester with an amine would lead to the corresponding amide. Saponification, the hydrolysis of the ester under basic conditions, followed by acidification, yields the parent carboxylic acid.
Nucleophilic substitution on the bicyclic framework itself generally requires the presence of a suitable leaving group. For instance, in related 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at the C-7 position has been shown to proceed with retention of configuration, suggesting neighboring group participation by the bicyclic nitrogen. le.ac.uk While direct examples on the this compound are not prevalent in the literature, the principles of SN1 and SN2 reactions on the norbornane (B1196662) system are well-established. The rigid, strained nature of the bicyclic system can influence the rates and stereochemical outcomes of these reactions.
Advanced Synthetic Strategies for Complex this compound Derivatives
Curtius Rearrangement Applications for Nitrogen-containing Analogues
The Curtius rearrangement provides an effective method for the conversion of the carboxylic acid functionality of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid into a primary amine, with the loss of one carbon atom. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
The synthesis begins with the conversion of the carboxylic acid to an acyl azide (B81097). This can be achieved by treating the corresponding acyl chloride with sodium azide, or by reacting the carboxylic acid with an activating agent followed by an azide source. Thermal or photochemical decomposition of the acyl azide results in the loss of nitrogen gas and the rearrangement of the bicyclic group to the nitrogen atom, forming bicyclo[2.2.1]hept-5-en-2-yl isocyanate. wikipedia.orgorganic-chemistry.org
This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. wikipedia.org Reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield the primary amine, bicyclo[2.2.1]hept-5-en-2-amine. Trapping with an alcohol, such as tert-butanol, affords the corresponding carbamate, which serves as a protected amine. researchgate.net Alternatively, reaction with an amine yields a substituted urea.
| Starting Material | Key Intermediate | Final Product (after trapping) | Trapping Nucleophile | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carbonyl azide | Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | Bicyclo[2.2.1]hept-5-en-2-amine | H₂O | wikipedia.org |
| Bicyclo[2.2.1]hept-5-ene-2-carbonyl azide | Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | tert-Butyl (bicyclo[2.2.1]hept-5-en-2-yl)carbamate | tert-Butanol | researchgate.net |
| Bicyclo[2.2.1]hept-5-ene-2-carbonyl azide | Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | Substituted Urea | Amine (R-NH₂) | wikipedia.org |
Intramolecular Cyclization Pathways for Functionalized Bicyclic Systems
The rigid and sterically defined structure of the bicyclo[2.2.1]hept-5-ene scaffold is highly conducive to intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. A prominent example of such a transformation is iodolactonization. rsc.orgrsc.orgwikipedia.orgchemistnotes.com
Iodolactonization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which can be obtained from the hydrolysis of its butyl ester, proceeds by treating the unsaturated carboxylic acid with iodine (I₂) in the presence of a mild base, such as sodium bicarbonate. chemistnotes.com The reaction is initiated by the electrophilic attack of iodine on the double bond to form a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a new carbon-oxygen bond and a lactone ring. wikipedia.org This reaction is highly stereospecific and results in the formation of an iodolactone. The versatility of the carbon-iodine bond in the product allows for further synthetic transformations.
Besides iodolactonization, other intramolecular cyclization pathways can be envisaged for appropriately functionalized derivatives. For instance, intramolecular Diels-Alder reactions of norbornene derivatives bearing a diene substituent can lead to the formation of intricate polycyclic frameworks. Additionally, radical cyclizations can be initiated from functional groups on the bicyclic system to form new ring structures.
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | I₂, NaHCO₃ | Iodolactonization | Iodolactone derivative | rsc.orgchemistnotes.com |
Asymmetric Desymmetrization Techniques for Chiral Ligand Synthesis from Norbornene Anhydrides
The synthesis of chiral ligands derived from norbornene scaffolds is a critical area of research, as these ligands find widespread application in asymmetric catalysis. One of the most elegant and efficient strategies to access these chiral molecules is through the asymmetric desymmetrization of prochiral or meso-norbornene anhydrides. This approach involves the selective reaction of one of the two enantiotopic carbonyl groups of the anhydride (B1165640) with a nucleophile, guided by a chiral catalyst, to yield a chiral monoester or monoamide. This section will delve into a significant advancement in this field, focusing on the use of modified cinchona alkaloids for the catalytic, enantioselective alcoholysis of bicyclic anhydrides, a methodology directly applicable to norbornene derivatives.
A pivotal study in this domain demonstrated a highly enantioselective catalytic desymmetrization of a variety of cyclic anhydrides utilizing modified cinchona alkaloids. The research revealed that these readily available organocatalysts are exceptionally effective in promoting the asymmetric ring-opening of bicyclic anhydrides with alcohols, such as methanol, to produce chiral hemiesters with excellent enantioselectivity. This method is particularly relevant to the synthesis of chiral ligands from norbornene anhydrides due to the structural similarity of the substrates.
The success of this methodology hinges on the unique structural features of the modified cinchona alkaloids, which create a chiral pocket capable of discriminating between the two enantiotopic carbonyl groups of the anhydride. nih.gov The catalyst facilitates a general base catalysis mechanism, activating the alcohol nucleophile and orchestrating its approach to one of the carbonyl centers preferentially. nih.gov
Detailed research findings from the study on the desymmetrization of a representative bicyclic anhydride are presented in the tables below. These results underscore the high efficiency and enantioselectivity of this catalytic system. The choice of the cinchona alkaloid derivative, specifically the stereochemistry at the C8 and C9 positions, dictates the absolute configuration of the resulting chiral monoester. For instance, using a dihydroquinidine (B8771983) (DHQD)-derived catalyst typically yields one enantiomer of the product, while the corresponding dihydroquinine (DHQ) derivative affords the opposite enantiomer.
The reaction conditions, including temperature and reaction time, have been optimized to achieve maximal enantiomeric excess (ee) and yield. The data illustrates that exceptionally high enantioselectivity can be achieved for bicyclic systems, making this a powerful tool for the synthesis of optically pure building blocks for chiral ligands.
Table 1: Enantioselective Desymmetrization of a Bicyclic Anhydride with Methanol
| Catalyst (mol %) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| (DHQD)₂AQN (1) | 12 | -78 | 98 | 98 |
| (DHQ)₂AQN (1) | 12 | -78 | 98 | 98 |
Data sourced from a study on the catalytic desymmetrization of cyclic anhydrides.
The generality of this method for various bicyclic and tricyclic anhydrides suggests its direct applicability to the asymmetric synthesis of chiral monoesters from a range of norbornene anhydrides. The resulting chiral monoesters are versatile intermediates that can be further elaborated into a diverse array of chiral ligands for asymmetric catalysis.
Chemical Transformations of the Norbornene Double Bond
The bicyclo[2.2.1]hept-5-ene system, commonly known as the norbornene scaffold, possesses a strained π-bond that is highly susceptible to a variety of addition reactions. This reactivity is a cornerstone of its chemical utility.
Electrophilic Addition Reactions to the Bicyclo[2.2.1]hept-5-ene System
The electron-rich double bond of the norbornene moiety readily undergoes electrophilic addition. The general mechanism involves an initial attack by an electrophile (E+) on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).
A key feature of electrophilic additions to norbornene systems is the high propensity for skeletal rearrangements. The initially formed carbocation can undergo a Wagner-Meerwein rearrangement, a type of 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before the nucleophilic attack occurs. This often leads to a mixture of products with rearranged carbon skeletons.
Table 1: Key Aspects of Electrophilic Addition to the Norbornene System
| Feature | Description |
|---|---|
| Mechanism | Two-step process involving a carbocation intermediate. |
| Intermediate | Prone to Wagner-Meerwein rearrangements to form more stable carbocations. |
| Stereoselectivity | Initial electrophilic attack is favored from the exo face. |
| Common Products | Can lead to a mixture of rearranged and non-rearranged products with varying stereochemistry. |
Radical-Mediated Reaction Pathways on the Bicyclic Scaffold
The norbornene double bond is also reactive towards free radicals. Free-radical addition reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate then reacts further, often by abstracting an atom or group from another molecule, to propagate the radical chain.
Similar to electrophilic additions, radical attack on the norbornene scaffold predominantly occurs from the sterically less hindered exo face. This directs the formation of the radical intermediate where the new bond is on the exo side. The subsequent chain transfer step can then introduce a second group, leading to the final addition product. Studies on norbornene and related compounds have shown that products of exo-cis-addition are often formed. rsc.org
Intramolecular radical cyclization reactions are also possible if a suitable radical precursor is tethered to the bicyclic system. These reactions can be used to form complex polycyclic structures.
Ring-Opening Metathesis Polymerization (ROMP) Mechanisms
This compound is a functionalized monomer that can undergo Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique utilizes the relief of ring strain in cyclic olefins as the driving force for the reaction. ilpi.com ROMP is catalyzed by transition metal alkylidene complexes, most notably Grubbs' and Schrock's catalysts.
The mechanism of ROMP involves the reaction of the norbornene double bond with the metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene species that is attached to the growing polymer chain. This new alkylidene can then react with another monomer molecule, propagating the polymerization. ilpi.com
The polymerization is often a "living" process, meaning that the propagating species remains active until all the monomer is consumed or a quenching agent is added. This allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity indices. ilpi.comnih.gov The stereochemistry of the monomer (whether the butyl carboxylate group is in the endo or exo position) can influence the rate of polymerization. acs.org
Table 2: Common Catalysts for ROMP of Norbornene Derivatives
| Catalyst Generation | Common Name | Key Features |
|---|---|---|
| First Generation | Grubbs' Catalyst (1st Gen) | Good activity for strained cyclic olefins. |
| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity and broader functional group tolerance. rsc.org |
Reactivity Profiles of the Carboxylate Ester Group
The butyl carboxylate ester group in this compound exhibits the characteristic reactivity of esters, primarily involving nucleophilic acyl substitution reactions.
Hydrolysis Kinetics and Mechanisms under Various Conditions
The hydrolysis of the butyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. psiberg.comwikipedia.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is the reverse of the Fischer esterification. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of butanol is eliminated, and the carboxylic acid is formed. youtube.com To drive the equilibrium towards the products, an excess of water is typically used. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible process known as saponification. wikipedia.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the butoxide ion as the leaving group. The butoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and butanol. chemistrysteps.com An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.
The rate of hydrolysis can be influenced by the stereochemistry of the ester group. For norbornene systems, it has been observed that exo-isomers tend to hydrolyze faster than their endo-counterparts due to reduced steric hindrance around the reaction center. researchgate.net
Aminolysis Reactions for Amide Formation
The butyl carboxylate ester can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.commasterorganicchemistry.com
Catalytic Applications and Mechanistic Insights
The unique strained structure of the bicyclo[2.2.1]heptene core, commonly known as the norbornene system, makes it a valuable component in various catalytic processes. Its derivatives, including this compound, are instrumental as substrates, ligands, or transient mediators in complex chemical transformations.
Asymmetric Catalysis for Enantioselective Transformations of Norbornene Derivatives
The development of asymmetric catalytic systems is crucial for producing enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science. Palladium/norbornene cooperative catalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. acs.orgresearchgate.net In this type of reaction, a chiral ligand is used to control the stereochemical outcome. For instance, an α-aryl tetrahydroquinoline-derived phosphoramidite (B1245037) ligand has been successfully employed in a catalytically asymmetric palladium/norbornene-catalyzed reaction to achieve the enantioselective synthesis of natural products like (+)-rhazinal and (+)-rhazinilam. acs.orgnih.gov
Another significant advancement is the use of chiral dinitrogen ligands, such as biimidazolines (BiIM), in asymmetric Catellani reactions. nih.gov This approach allows for the efficient and modular assembly of C-N axially chiral scaffolds with high reactivity and enantioselectivity. nih.gov The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, enables the functionalization of both the ipso and ortho positions of aryl iodides in a single operation. researchgate.net The choice of an inexpensive feedstock like norbornene as a mediator enhances the practicality of this method. nih.gov
| Catalyst System | Chiral Ligand Type | Reaction Type | Key Feature |
| Palladium | Phosphoramidite | Asymmetric Pd/Norbornene Catalysis | Enables concise, unified enantioselective synthesis of complex natural products. acs.orgnih.gov |
| Palladium | Biimidazoline (BiIM) | Asymmetric Catellani Reaction | Modular assembly of C-N axially chiral scaffolds with high enantioselectivity. nih.gov |
Metal-Catalyzed Reactions Involving the Bicyclic Core
The bicyclo[2.2.1]heptene framework is frequently involved in metal-catalyzed reactions, most notably those employing palladium. Palladium/norbornene (Pd/NBE) cooperative catalysis is a cornerstone for the synthesis of highly functionalized aromatic compounds. researchgate.net In these reactions, norbornene derivatives act as transient mediators or "stitching" elements. The cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by norbornene insertion, C-H activation at the ortho position, and reductive elimination to form a polysubstituted arene. researchgate.net
This methodology has been expanded to include a variety of coupling partners and reaction types. For example, by using specific ligands like 2-pyridones and 2-carbomethoxynorbornene as the mediator, meta-C-H functionalization of benzylamines has been achieved, allowing for arylation, amination, and chlorination. researchgate.net Furthermore, the use of chiral norbornene cocatalysts in conjunction with palladium has enabled the asymmetric annulation between aryl iodides and racemic epoxides to produce enantiopure 2,3-dihydrobenzofurans. researchgate.net
Organocatalytic Systems for Functionalization of Bicyclo[2.2.1]hept-5-ene-2-carboxylate Analogues
While metal catalysis is prevalent, organocatalysis offers a complementary, metal-free approach to functionalizing bicyclic systems. Research has demonstrated the use of bifunctional iminophosphorane (BIMP) superbases as organocatalysts. researchgate.net These catalysts can achieve the enolization of 2-arylacetamides, which then undergo an enantioselective intramolecular conjugate addition to tethered cyclohexadienones, yielding complex 3D fused N-heterocycles. researchgate.net This represents a significant achievement in activating carboxamides via α-C-H deprotonation in a metal-free, catalytic, and enantioselective manner. researchgate.net
In another example, a tandem reaction has been developed for the rapid synthesis of bicyclo[2.2.2]octane-1-carboxylates, which are structural analogues. rsc.org This process operates under mild, metal-free conditions and provides excellent yields and high enantioselectivities, mediated by an organic base. rsc.org
Stereochemical Control and Regioselectivity in Bicyclic Systems
The rigid, strained geometry of the bicyclo[2.2.1]heptene skeleton presents unique challenges and opportunities for stereochemical control. The orientation of substituents, designated as endo or exo, significantly influences the molecule's reactivity and properties.
Investigations into Endo/Exo Isomerization and Epimerization
The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylate via the Diels-Alder reaction typically yields a mixture of endo and exo isomers, with the endo product often being the kinetic favorite. scirp.org However, the exo isomer is frequently the thermodynamically more stable and desired product for specific applications, such as in the synthesis of photoresist materials or for certain polymerization reactions where it shows higher reactivity. scirp.orgresearchgate.net
Isomerization from the endo to the more stable exo form can be achieved under basic conditions. scirp.orggoogle.com The mechanism involves the deprotonation of the active proton at the α-position to the carbonyl group, generating a carbanion. scirp.org This carbanion has a low activation barrier for geometric inversion, allowing the system to equilibrate to the thermodynamically favored exo configuration. scirp.org Studies on the hydrolysis of methyl 5-norbornene-2-carboxylate have shown that isomerization can occur concurrently with hydrolysis in a basic medium, leading to an exo-rich product even from an endo-rich starting material. scirp.orgresearchgate.net
| Condition | Starting Material | Outcome | Reference |
| Basic (e.g., Potassium t-butoxide in t-butanol) | Endo/exo isomeric mixture of ethyl ester | Isomerization towards thermodynamic equilibrium | google.com |
| Basic Hydrolysis (e.g., NaOH solution) | Endo-rich methyl ester | Isomerization and selective hydrolysis to yield exo-rich carboxylic acid | scirp.orgresearchgate.net |
Diastereoselective and Enantioselective Synthetic Routes
Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of substituted bicyclic systems. The asymmetric Diels-Alder reaction is a key strategy for this purpose. The use of chiral auxiliaries, such as Oppolzer's camphorsultam, can direct the cycloaddition to produce a specific diastereomer with high selectivity. researchgate.net Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched norbornene derivative. researchgate.net
Lewis acid catalysis can also be employed to control the stereochemical outcome of Diels-Alder reactions. For example, a rhodium-based catalyst was used in the reaction between methacrolein (B123484) and cyclopentadiene to achieve high exo selectivity and moderate enantioselectivity. acs.org
Furthermore, the synthesis and separation of different diastereomers of related compounds, such as bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide, have been accomplished through Diels-Alder reactions followed by chromatographic separation. nih.gov The precise stereochemistry of these separated isomers was unequivocally determined using X-ray diffraction studies, which can then be correlated with NMR spectroscopic data for future assignments. nih.gov
Applications in Advanced Materials Science and Polymer Research
Monomer Design for Polymerization Processes
The design and selection of monomers are critical for creating polymers with desired architectures and functionalities. Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a versatile monomer in several advanced polymerization techniques.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and widely used method for polymerizing strained cyclic olefins like norbornene and its derivatives. rsc.orgacs.orgnih.gov The driving force for the polymerization is the relief of ring strain within the bicyclic monomer. acs.org This technique is particularly effective due to the high tolerance of modern catalysts, such as Grubbs-type ruthenium complexes, to a wide variety of functional groups, including esters. acs.orgnih.gov
While specific studies detailing the ROMP of this compound are not extensively documented, the polymerization of closely related norbornene esters, such as methyl and other alkyl esters, is well-established. mdpi.com In these reactions, a ruthenium carbene complex (initiator) reacts with the carbon-carbon double bond of the norbornene ring, initiating a chain reaction that opens the ring and forms a linear polymer with double bonds regularly spaced along the backbone. The process can be conducted as a living polymerization, which allows for precise control over the polymer's molecular weight and the creation of complex architectures like block copolymers. acs.org Given the established reactivity of norbornene esters, this compound is an effective monomer for ROMP, yielding high molecular weight polymers. mdpi.com
The general reaction scheme for the ROMP of a norbornene ester is depicted below: n C₁₂H₁₈O₂ + Catalyst → [-C₇H₈(COOC₄H₉)-]n
Co-polymerization is a key strategy for tailoring the properties of materials. By incorporating two or more different monomers into a polymer chain, properties such as thermal stability, solubility, and mechanical performance can be finely tuned. Norbornene derivatives, including esters like the butyl carboxylate, are frequently used as co-monomers in both ROMP and vinyl addition polymerization. acs.org
For instance, cycloaliphatic co- and terpolymers have been synthesized using norbornene derivatives like 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (a tert-butyl ester) alongside monomers such as maleic anhydride (B1165640). acs.org These polymers are developed for specialized applications like photoresists in microelectronics. acs.org Similarly, copolymers based on bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride have been synthesized with monomers like styrene (B11656) and acrylonitrile. google.com The incorporation of the bicyclic monomer into the polymer backbone is used to enhance the thermal resistance of the final material. google.com
The inclusion of this compound in a copolymer can serve several purposes:
Property Modification: The bulky bicyclic unit can increase the glass transition temperature (Tg) and rigidity of the polymer, while the flexible butyl chain can act as an internal plasticizer, potentially lowering the Tg compared to polymers with smaller alkyl esters.
Functionalization: The ester group provides a site for subsequent chemical modification.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique used for synthesizing polymers with well-defined architectures. nih.gov However, the direct polymerization of the norbornene double bond via free-radical methods, including RAFT, is not a common or efficient process. researchgate.netresearchgate.net The strained nature of the bicyclic olefin makes it more susceptible to ROMP or certain types of vinyl-addition polymerization rather than radical chain growth, which often results in low molecular weight oligomers. researchgate.netresearchgate.net
Despite the low reactivity of the norbornene double bond towards radical polymerization, the bicyclo[2.2.1]heptene moiety has been ingeniously used in conjunction with RAFT in more complex synthetic strategies. In this approach, a norbornene unit is attached to the RAFT chain transfer agent (CTA) itself. rsc.orgacs.orgresearchgate.net This functional RAFT agent is then used to polymerize conventional vinyl monomers (like acrylates or styrene) in a controlled manner. rsc.orgnih.gov The result is a macromonomer—a polymer chain with a reactive norbornene group at one end.
This macromonomer can then be polymerized in a subsequent step via a different mechanism, typically ROMP, in a "grafting-through" approach to create bottlebrush copolymers. rsc.orgresearchgate.net This sequential RAFT and ROMP strategy allows for the synthesis of complex polymer architectures that combine different polymer backbones and side chains. rsc.org During the initial RAFT step, the norbornene group on the CTA generally remains intact, although some side reactions where the propagating radical adds to the norbornene double bond can occur, leading to branching. rsc.orgacs.org
Engineering of Specialty Polymers with Tailored Properties
The incorporation of this compound into polymers allows for the precise engineering of materials with specific thermal, mechanical, and chemical properties.
The rigid and bulky bicyclic structure of the norbornene unit has a significant impact on the properties of the resulting polymers. Polymers with a polynorbornene backbone are known for their high thermal stability and high glass transition temperatures (Tg). researchgate.net
The specific nature of the side group attached to the bicyclic ring allows for the fine-tuning of these properties. In a study of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization, the length of the alkyl ester chain was shown to directly influence thermal stability. The stability was found to decrease as the size of the alkyl side chain increased, following the order: methyl > ethyl > propyl > butyl. nih.gov This suggests that the polymer derived from the butyl ester begins to decompose at a lower temperature than its counterparts with smaller ester groups, likely due to the earlier degradation of the larger side chains. nih.gov
The glass transition temperature also varies with the side chain length; longer, more flexible alkyl chains tend to lower the Tg. nih.gov In copolymers, the introduction of rigid, rod-like side groups to a polynorbornene backbone has been shown to increase the storage modulus, indicating enhanced stiffness.
| Alkyl Group | Polymer Abbreviation | Decomposition Onset Temperature (°C) | Glass Transition Temperature (Tg, °C) |
|---|---|---|---|
| Methyl | PNB-Me | >350 | Not Reported |
| Ethyl | PNB-Et | ~350 | Not Reported |
| Propyl | PNB-Pr | <350 | Not Reported |
| Butyl | PNB-Bu | <350 | Decreases with alkyl length |
Note: The data is for a related polymer, poly(norbornene-2,3-dicarboxylic acid dibutyl ester), and general trends are reported.
Polymers derived from norbornene through addition polymerization, which results in a saturated carbon-carbon backbone, are noted for their high chemical stability. acs.org This inherent resistance makes them suitable for applications requiring robust materials.
The butyl carboxylate group on the monomer provides a versatile handle for chemical functionalization. The ester linkage can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid group. This transformation dramatically changes the polymer's properties, particularly its polarity and solubility. For example, the hydrolysis of a related poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) results in a polyanionic polymer that can form hydrogels in aqueous solutions. The ability to convert a hydrophobic ester-containing polymer into a hydrophilic acid-containing polymer opens up possibilities for creating pH-responsive materials, coatings with tunable surface properties, and materials for biomedical applications. chemrxiv.org This post-polymerization modification is a key strategy for creating advanced functional materials from a common polymer backbone.
Functional Applications in Materials Science
The unique strained bicyclic structure of norbornene-derived monomers, such as this compound, makes them valuable building blocks in advanced materials science. Through mechanisms like Ring-Opening Metathesis Polymerization (ROMP), these monomers can be transformed into polymers with tailored properties suitable for a range of functional applications. The resulting polynorbornenes exhibit characteristics such as high thermal stability, mechanical strength, and good dielectric properties, which are leveraged in coatings, composites, and electronic materials. researchgate.netmdpi.com
Research into Coatings and Adhesive Formulations Utilizing Norbornene Polymers
Polymers derived from norbornene monomers are noted for their excellent adhesive properties, making them suitable for creating a variety of composite materials and coatings. researchgate.net The functionalization of the norbornene monomer is a key strategy for tailoring the polymer's characteristics. The presence of the butyl carboxylate ester group, for instance, can influence properties like solubility, adhesion, and the glass transition temperature of the final polymer.
Research into related norbornene-functionalized monomers has demonstrated their potential in creating pressure-sensitive adhesives (PSAs) through ROMP. researchgate.net This polymerization technique allows for a controlled process to achieve high molecular weight polymers, which is critical for designing unique PSA materials. researchgate.net By copolymerizing functional norbornene esters with other cyclic olefins, formulations can be developed that show adhesive properties comparable to conventional acrylic PSAs. researchgate.net The specific ester group plays a role in determining the final mechanical and adhesive performance of the material. While research may not focus exclusively on the n-butyl ester, the principles of using norbornene esters in adhesive formulations are well-established. Commercial metathesis polynorbornene, for example, is utilized in high-damping coatings that dissipate vibration and impact energies. nih.gov Functionalization of this non-polar polymer backbone is a key method to improve its adhesive properties. nih.gov
Integration into Composite Materials for Enhanced Performance
In the fabrication of composites, strong interfacial interaction between the polymer matrix and any reinforcing material (like carbon fibers) is crucial. Surface modifications using norbornene derivatives can significantly improve these interactions. researchgate.net Grafting norbornene moieties onto a reinforcing surface allows for covalent bonding with the polymer matrix during polymerization, leading to composite materials with remarkable interfacial adhesion and enhanced mechanical properties, including tensile and flexural strength. researchgate.net The addition of functionalized polynorbornenes has been shown to plasticize materials, improving toughness and elongation-to-break values. promerus.com For example, research on composites involving dicyclopentadiene (B1670491) (a related cyclic olefin) and norbornene derivatives demonstrates significant increases in tensile toughness with even small weight percentages of functionalized fillers. unt.edu
Exploration in Electronic Materials and Photoresist Monomer Development
This compound belongs to a class of alicyclic compounds that are highly significant in the development of electronic materials, particularly for advanced photolithography. acs.orgspiedigitallibrary.org Polymers based on these monomers are prime candidates for 193 nm photoresist applications due to a combination of critical properties. acs.org
The bulky, cyclic aliphatic structure of the norbornene backbone provides excellent resistance to the plasma etching processes used in semiconductor manufacturing. acs.orgjst.go.jp This is a significant advantage over methacrylate-based resists, which tend to have lower etch resistance. jst.go.jp Furthermore, these alicyclic polymers exhibit low optical absorption (high transparency) at the 193 nm wavelength used in ArF lithography, a crucial requirement for patterning high-resolution features. acs.org
The functionality of the monomer plays a key role in the mechanism of chemically amplified resists. The butyl ester group, similar to the well-studied tert-butyl ester analog, acts as an acid-labile protecting group. acs.orggoogle.com In a chemically amplified resist system, the process works as follows:
A Photo-Acid Generator (PAG) mixed into the polymer formulation releases a strong acid upon exposure to 193 nm light.
During a subsequent post-exposure bake, this acid catalyzes the cleavage of the ester linkage, converting the non-polar carboxylate group into a polar carboxylic acid group. researchgate.netchemrxiv.org
This acid-catalyzed reaction changes the solubility of the exposed regions of the polymer film in an aqueous developer solution, allowing for the creation of a positive-tone pattern. researchgate.net
The specific structure of the ester group influences the polymer's glass transition temperature, dissolution behavior, and adhesion properties. acs.orgacs.org Researchers can synthesize a variety of co- and terpolymers using monomers like this compound to fine-tune these properties for optimal lithographic performance, achieving high sensitivities and resolving features as small as 0.16 μm. acs.orggoogle.com
Table 1: Properties of Alicyclic Norbornene-Based Polymers for Photoresist Applications
| Property | Description | Relevance to Photolithography |
| Optical Transparency | Low absorption at 193 nm wavelength. acs.org | Essential for allowing light to penetrate the full depth of the resist film, enabling uniform exposure and patterning of fine features. |
| Etch Resistance | High resistance to reactive ion etching (RIE) due to the cyclic carbon units in the polymer backbone. acs.orgjst.go.jp | Allows the patterned resist to act as a robust mask, protecting the underlying substrate during pattern transfer processes. |
| Glass Transition Temp. (Tg) | Can be tailored from <60 °C to >250 °C depending on polymer structure and polymerization method. acs.org | A high Tg is necessary to maintain pattern integrity and prevent flow during the high-temperature bake and etch steps of fabrication. |
| Solubility Switching | The acid-catalyzed cleavage of the ester group changes the polymer from insoluble to soluble in aqueous base developers. researchgate.netchemrxiv.org | This is the fundamental mechanism of chemically amplified positive-tone resists, enabling the creation of the desired pattern. |
| Adhesion | Can be controlled by incorporating polar functional groups like -COOH and -OH into the polymer structure. jst.go.jp | Good adhesion to the underlying substrate (e.g., silicon wafers) is critical to prevent pattern collapse and delamination. |
Applications in Organic Synthesis As Building Blocks and Medicinal Chemistry Research
Strategic Intermediate for Complex Organic Molecule Synthesis
The inherent ring strain and defined stereochemistry of the bicyclo[2.2.1]heptene core make Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate and its parent acid valuable starting materials for creating intricate organic structures. The reactivity of the double bond and the functionality of the carboxylate group offer multiple pathways for elaboration.
Construction of Highly Functionalized Bicyclo[2.2.1]heptane Scaffolds
The norbornene skeleton is a foundational platform for generating a variety of functionalized derivatives. The double bond within the bicyclo[2.2.1]hept-5-ene system is particularly reactive due to ring strain, allowing for a range of chemical transformations that introduce new functional groups with high regioselectivity and stereoselectivity.
Key functionalization reactions include:
Epoxidation: The double bond of N-arylimides of both endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid readily undergoes epoxidation with peracetic acid to yield the corresponding 5,6-exo-epoxy derivatives. pleiades.onlineresearchgate.net This transformation is highly stereoselective, with the oxidant approaching from the less sterically hindered exo face. pleiades.onlinednu.dp.ua This method provides a direct route to epoxy-functionalized bicyclic systems, which are themselves valuable intermediates for further synthesis. researchgate.net
Dihydroxylation: The olefin can be converted to a diol, adding two hydroxyl groups across the double bond. This process further enhances the functionality of the scaffold, providing sites for subsequent modifications. aak.gov.az
Ring-Rearrangement Metathesis (RRM): This powerful tandem reaction sequence, often employing ruthenium-based catalysts, uses the ring strain of the bicyclo[2.2.1]heptene system as a driving force to construct more complex polycyclic frameworks. beilstein-journals.org RRM protocols can transform functionalized bicyclo[2.2.1]heptene systems into novel fused ring structures, such as 7/5 fused systems, demonstrating the scaffold's utility in generating molecular diversity. beilstein-journals.orgbeilstein-journals.org
| Reaction | Reagents | Product Feature | Stereoselectivity |
|---|---|---|---|
| Epoxidation | Peracetic Acid | Exo-epoxide ring | High (exo-selective) pleiades.onlinednu.dp.ua |
| Ring-Rearrangement Metathesis (RRM) | Grubbs' Catalysts | Fused polycyclic systems | High (Stereochemistry is transferred from substrate) beilstein-journals.org |
Stereocontrolled Synthesis of Polycyclic Structures
The rigid conformation of the bicyclo[2.2.1]heptene skeleton is a critical feature that allows it to direct the stereochemical outcome of subsequent reactions. This control is essential for the synthesis of specific stereoisomers of complex, multi-ring systems.
One of the most powerful applications is in tandem reactions where the initial stereochemistry of the norbornene derivative dictates the final structure of the product. For instance, in Ring-Rearrangement Metathesis (RRM), the stereochemical information embedded in the starting bicyclic material is effectively transferred to the newly formed, more complex polycyclic product. beilstein-journals.org This makes the bicyclo[2.2.1]heptene core an excellent chiral template.
Furthermore, the bicyclic framework can be used in stereoselective cycloaddition reactions to build even more complex structures. For example, the [2+2] photocycloaddition of cyclopropenes with alkenes can produce highly functionalized bicyclo[2.1.0]pentanes (housanes) in a stereoselective manner. acs.org This principle of using a strained bicyclic system to control the stereochemistry of subsequent bond formations is a cornerstone of modern organic synthesis. researchgate.net Asymmetric Diels-Alder reactions, using chiral auxiliaries or catalysts, can produce optically pure bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, which then serve as chiral building blocks for enantiomerically pure target molecules.
Precursors for Biologically Active Molecule Development
The unique conformational constraints of the bicyclo[2.2.1]heptane system make it an attractive scaffold for medicinal chemistry. By incorporating this rigid core into molecules, chemists can design compounds that present functional groups in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.
Synthesis of Norbornene-Derived Amino Acid and Peptide Analogues
Non-natural amino acids containing rigid backbones are of great interest for creating peptides and peptidomimetics with stable, predictable secondary structures. The bicyclo[2.2.1]heptane skeleton provides the necessary rigidity to lock the torsional angles of the amino acid backbone.
A facile synthetic approach to aminobicyclo[2.2.1]heptane-2-carboxylic acids has been developed starting from the parent 5-norbornene-2-carboxylic acid. researchgate.net The process can involve a substrate-controlled α-carboxylation followed by a Curtius rearrangement to install the amine group. researchgate.net These conformationally restricted amino acids can be incorporated into peptide chains to induce specific folds or turns, which is crucial for mimicking or inhibiting protein-protein interactions. The synthesis of methyl 2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a key step in accessing these valuable building blocks. uni-muenchen.de
Development of Azabicyclic and Oxabicyclic Derivatives for Pharmaceutical Research
Replacing one or more carbon atoms in the bicyclo[2.2.1]heptane core with heteroatoms like nitrogen (azabicyclic) or oxygen (oxabicyclic) generates scaffolds with significant pharmaceutical potential. These heterocyclic analogues are present in numerous biologically active compounds.
Oxabicyclic Derivatives: 7-Oxabicyclo[2.2.1]heptane derivatives, often synthesized via a Diels-Alder reaction between a furan (B31954) and a dienophile like acrylic acid, are key intermediates for various natural products and bioactive molecules. beilstein-journals.org For example, endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a precursor for the synthesis of the antibiotic Validamycin A and the anti-HIV agent Cyclophellitol. metu.edu.tr An effective binary catalytic system using an Al(III) complex and a bromide salt has been developed for the efficient synthesis of these oxabicyclic systems from γ-epoxy-alcohols. acs.org
Azabicyclic Derivatives: The 7-azabicyclo[2.2.1]heptane system has gained considerable interest, particularly after the discovery of the potent analgesic alkaloid epibatidine. rug.nl Derivatives of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been used as rigid proline surrogates and incorporated into platelet aggregation inhibitors. rug.nl The strained bicyclic structure can be exploited in retro-condensation reactions to stereoselectively prepare functionalized pyrrolidine (B122466) scaffolds, which are common motifs in pharmaceuticals.
Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the Bicyclic Core
The well-defined stereochemistry of the bicyclo[2.2.1]heptane framework makes it an excellent chiral scaffold for the development of ligands and organocatalysts used in asymmetric synthesis. By attaching coordinating groups to this rigid backbone, chemists can create a chiral environment around a metal center or an active site, facilitating highly enantioselective transformations.
For instance, chiral diols and diamines have been synthesized from norbornene-type anhydrides through asymmetric desymmetrization. metu.edu.tr These resulting compounds, such as trans-diamines, can be used as chiral ligands in asymmetric catalysis. metu.edu.tr Similarly, chiral phosphine (B1218219) ligands featuring a rigid bicyclic [2.2.1] structure have been developed and employed as effective organocatalysts in asymmetric [3+2] annulation reactions, producing products with high enantioselectivity. nih.gov The use of these scaffolds is critical for controlling the approach of reactants, leading to the preferential formation of one enantiomer over the other. nih.gov
| Application Area | Derived Scaffold | Example Use/Target Molecule | Reference |
|---|---|---|---|
| Peptidomimetics | Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Conformationally restricted peptide analogues | researchgate.net |
| Pharmaceutical Intermediates | 7-Oxabicyclo[2.2.1]heptane | Validamycin A, Cyclophellitol | metu.edu.tr |
| 7-Azabicyclo[2.2.1]heptane | Epibatidine analogues, Proline surrogates | rug.nl | |
| Asymmetric Catalysis | Chiral bicyclic phosphines/diamines | Ligands for enantioselective reactions | metu.edu.trnih.gov |
Role as a Model Compound for Reaction Studies in Organic Chemistry
The compound this compound belongs to the norbornene family, which is characterized by a bridged bicyclic hydrocarbon framework. evitachem.com This rigid and strained structure makes norbornene derivatives, including the butyl ester, valuable as model compounds for investigating a variety of chemical reactions and stereochemical outcomes in organic chemistry. evitachem.comcymitquimica.com The inherent ring strain in the bicyclo[2.2.1]heptene core significantly influences the reactivity of the double bond, making it a subject of interest for mechanistic studies. evitachem.com
The parent compound, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and its derivatives are known to undergo several fundamental transformations, which allows for the study of reaction mechanisms. These reactions include oxidation, which can yield ketones or aldehydes, and reduction of the carboxyl group to an alcohol. The presence of the bicyclic system also allows for the study of skeletal rearrangements, such as the Wagner-Meerwein rearrangement, under certain reaction conditions. researchgate.net
Furthermore, the synthesis of this compound, typically via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable acrylate (B77674), results in a mixture of endo and exo isomers. These stereoisomers provide a platform for studying stereoselectivity and stereospecificity in chemical reactions. The endo isomer is generally favored under kinetic control due to secondary orbital interactions in the transition state. The differing stabilities and reactivities of these isomers, such as the higher thermal stability of the endo isomer of the methyl ester analogue, offer a rich area for physical organic chemistry research.
| Structural Feature | Significance in Reaction Studies |
|---|---|
| Rigid Bicyclic Framework | Provides a conformationally restricted system to study reaction stereochemistry without complications from rotational isomers. |
| Strained Double Bond | Enhances reactivity in addition reactions (e.g., ozonolysis, epoxidation, hydrogenation) and allows for the study of reaction kinetics and mechanisms. evitachem.comresearchgate.net |
| Endo/Exo Isomerism | Serves as a model for investigating factors that control stereoselectivity in synthesis and subsequent reactions. |
| Carboxylate Functional Group | Allows for the study of a wide range of transformations, including esterification, reduction, and substitution reactions. cymitquimica.com |
Applications in Flavor and Fragrance Chemistry through Ester Analogues
While this compound itself is not widely cited as a fragrance ingredient, its ester analogues, particularly the ethyl ester, are recognized for their significant applications in the flavor and fragrance industry. thegoodscentscompany.com The unique molecular structure of the bicyclo[2.2.1]heptene framework contributes to the distinct olfactory properties of these compounds.
Research and patent literature from companies like International Flavors & Fragrances Inc. highlight the use of Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a valuable fragrance material. google.comgoogle.com A key aspect of its application is the distinct scent profiles of its endo and exo isomers. google.com
Endo-isomer : The endo form of the ethyl ester is noted for providing creamy, edible, and fruity notes to fragrance compositions. google.comgoogle.com Its addition can intensify the fruity characteristics of a perfume, making them smell more natural and sweet, evoking notes of ripe tropical fruits. google.comgoogle.com It is also described as having sweet and green notes. thegoodscentscompany.com
Exo-isomer : The exo isomer of the ethyl ester contributes a different profile, often described as having fruity, green, watery, and honey-dew melon notes. google.com
These esters are used to enhance perfume compositions by adding new dimensions and improving the performance of other materials in the fragrance. google.com The fruity character they impart is considered a popular and modern element in fragrance creation. google.com The synthesis of these fragrance compounds typically involves the Diels-Alder reaction of cyclopentadiene with ethyl acrylate. google.comgoogle.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Application Noted in Research |
|---|---|---|---|
| This compound | C12H18O2 | 194.27 | Intermediate for homopolymers. nih.gov |
| Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C10H14O2 | 166.22 | Fragrance agent with distinct fruity, creamy, and green notes depending on the isomer. google.comgoogle.comthegoodscentscompany.com |
| Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C9H12O2 | 152.19 | Monomer in ring-opening metathesis polymerization (ROMP). |
| tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C11H16O2 | 196.20 | Monomer in polymer synthesis. |
Theoretical and Computational Investigations of Butyl Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylate
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. For Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The bicyclo[2.2.1]heptene framework is a strained system, and DFT methods accurately model the geometric consequences of this strain.
The molecule exists as two primary diastereomers: the endo and exo isomers, which differ in the stereochemical orientation of the butyl carboxylate group. In the Diels-Alder synthesis of this compound (from cyclopentadiene (B3395910) and butyl acrylate), the endo isomer is typically the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. researchgate.net DFT calculations on related methyl and ethyl esters have confirmed the greater stability of the exo isomer. researchgate.netrsc.org
A DFT optimization, likely using a functional such as B3LYP with a basis set like 6-31G(d), would reveal the precise geometries. Key predicted parameters for the bicyclic core would be similar to those determined experimentally and computationally for related norbornene derivatives. nih.govresearchgate.net
Table 1: Predicted Key Geometric Parameters for the Bicyclo[2.2.1]hept-5-ene Core (based on analogous compounds)
| Parameter | Predicted Value Range |
|---|---|
| C=C Double Bond Length | 1.34 - 1.35 Å |
| C1-C2 Bond Length | 1.55 - 1.57 Å |
| C2-C3 Bond Length | 1.54 - 1.56 Å |
| C1-C7 Bridge Bond Length | 1.53 - 1.55 Å |
| C1-C6 Bond Length | 1.56 - 1.58 Å |
Note: These values are illustrative and based on DFT calculations of similar norbornene structures. The exact values for the butyl ester may vary slightly.
The conformational flexibility of this compound primarily resides in the butyl ester side chain. The rotation around the C-O and C-C single bonds of the butyl group gives rise to various conformers. Computational conformational analysis can identify the lowest energy conformers and the rotational barriers between them.
Studies on similar ester-substituted systems show that the orientation of the ester group relative to the bicyclic core is critical. mdpi.com The most stable conformers are those that minimize steric interactions between the butyl chain and the rigid bicyclic framework. For the exo isomer, the butyl chain has more freedom to extend away from the ring system. In the endo isomer, steric clash with the opposing C5-C6 double bond can restrict the available conformations and raise the relative energy.
The rotation around the bond connecting the bicyclic ring to the carboxyl group (C2-C=O) is also important. The potential energy surface for this rotation typically shows two minima, corresponding to syn and anti orientations of the carbonyl oxygen relative to the C1-C2 bond. The relative energies of these conformers are influenced by subtle steric and electronic effects.
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.
The formation of the this compound skeleton is a classic Diels-Alder reaction between cyclopentadiene and butyl acrylate (B77674). DFT calculations are highly effective at modeling this type of [4+2] cycloaddition. researchgate.net Computational studies can locate the transition state structures for both the endo and exo pathways. rsc.org
For the reaction of cyclopentadiene with acrylate esters, calculations consistently show a lower activation barrier for the endo transition state, explaining the kinetic preference for the endo product. researchgate.net This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile. The activation barriers are typically calculated to be in the range of 15-25 kcal/mol for uncatalyzed reactions. nih.gov
Table 2: Representative Calculated Activation Energies for the Diels-Alder Reaction of Cyclopentadiene with an Acrylate Ester
| Pathway | Activation Energy (ΔE‡) (kcal/mol) | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|---|
| endo Transition State | ~18.5 | ~16.0 |
Note: Data is representative for analogous reactions (e.g., with methyl acrylate) calculated using DFT methods. researchgate.net The values demonstrate the kinetic preference for the endo product.
Beyond its synthesis, reactions of the double bond in the norbornene moiety, such as ozonolysis or epoxidation, can also be studied computationally to predict transition states and elucidate mechanisms that explain observed product distributions. researchgate.net
A complete understanding of a reaction requires mapping the free energy landscape, which includes not only the reactants, products, and transition states but also any intermediates. For the Diels-Alder synthesis of this compound, the reaction is generally considered concerted, meaning it proceeds through a single transition state without stable intermediates. nih.gov
However, for other potential reactions, such as acid-catalyzed rearrangement or hydrolysis of the ester, the free energy profile may be more complex. rsc.org Computational methods can map these pathways, calculating the free energies of all stationary points. For example, the hydrolysis of the ester would involve protonation, nucleophilic attack by water, formation of a tetrahedral intermediate, and subsequent collapse to the carboxylic acid and butanol. Each of these steps has an associated free energy change and activation barrier that can be calculated. These profiles are crucial for understanding reaction kinetics and thermodynamic driving forces. mdpi.com
Electronic Structure and Bonding Analysis
Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which dictates its chemical bonding, polarity, and reactivity.
The electronic properties of the bicyclo[2.2.1]heptene system are heavily influenced by its strained geometry. The π-bond of the double bond is the highest occupied molecular orbital (HOMO), making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
The butyl carboxylate substituent acts as an electron-withdrawing group, which can slightly lower the energy of the HOMO and LUMO compared to unsubstituted norbornene. researchgate.net This electronic perturbation influences the reactivity of the double bond.
Table 3: Typical Frontier Molecular Orbital Energies for a Norbornene Ester (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.0 to -9.5 | Primarily located on the C5=C6 π-bond |
| LUMO | +0.5 to +1.0 | Primarily located on the C5=C6 π*-antibond |
Note: These are typical energy ranges for bicyclic olefins calculated by DFT methods. The exact values depend on the specific functional and basis set used.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the reactivity of molecules like this compound. wikipedia.org This theory simplifies complex molecular orbital interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The interactions between these frontier orbitals are primary determinants of reaction pathways and rates. wikipedia.orglibretexts.org
In the context of this compound, FMO theory is particularly useful for analyzing its participation in pericyclic reactions, such as the Diels-Alder reaction. The norbornene double bond acts as the dienophile. The energy and symmetry of its HOMO and LUMO dictate how it interacts with a diene. The butyl carboxylate group, being an electron-withdrawing substituent (depending on its endo or exo position), can modulate the energy levels of the frontier orbitals of the norbornene alkene. This modulation influences the reaction rate and selectivity. nih.gov
For a typical Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (the norbornene derivative) is dominant. A lower energy gap between these orbitals leads to a more favorable interaction and a faster reaction. Computational studies can precisely calculate these orbital energies, allowing for predictions of reactivity with various dienes.
Table 1: Representative FMO Energies for a Norbornene Dienophile Note: These are illustrative values for a model system and can vary based on the specific substituent and computational method.
| Molecular Orbital | Energy (eV) | Role in Diels-Alder Reaction |
|---|---|---|
| HOMO | -9.5 | Nucleophilic component |
The coefficients of the atomic orbitals contributing to the HOMO and LUMO also provide insight into the regioselectivity of the reaction. youtube.com For substituted norbornenes, these coefficients are not uniformly distributed across the double bond, leading to preferential bond formation at one carbon atom over the other when reacting with an unsymmetrical diene.
Studies of Strain and Aromaticity within the Norbornene System
The bicyclo[2.2.1]heptene framework is inherently strained due to the geometric constraints of the bridged ring system. This ring strain is a critical factor in the molecule's reactivity, particularly in reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP). Computational studies quantify this strain energy, typically by comparing the heat of formation of the molecule with that of a hypothetical strain-free analogue. The strain energy for the parent norbornene is calculated to be approximately 27 kcal/mol.
While norbornene itself is not aromatic, the concept of aromaticity can become relevant in its transition states or in charged species derived from it. nih.gov For instance, the norbornenyl cation has been a classic subject for the study of non-classical ions and homoaromaticity. Computational chemistry is a key tool for investigating the geometries and energies of such species. nih.gov The influence of mechanical strain on the aromaticity of related cyclic systems has been computationally investigated, revealing that strain can modulate electronic delocalization. researchgate.netmdpi.com Although this compound is a neutral molecule, the electronic properties of its strained π-system are crucial for understanding its chemical behavior.
Stereochemical Predictions and Stereoelectronic Effects
Computational chemistry provides powerful tools for predicting and rationalizing the stereochemical outcomes of reactions involving this compound.
Computational Models for Endo/Exo Selectivity
The Diels-Alder reaction is renowned for its stereoselectivity, often favoring the formation of the endo product due to secondary orbital interactions, a concept explained by FMO theory. However, in the case of norbornene and its derivatives, reactions often show a preference for the exo product. rsc.org This reversal of the typical "endo rule" is attributed to steric hindrance. In the endo approach, the incoming diene experiences significant steric clash with the existing bridged structure of the norbornene.
Computational models, using methods like Density Functional Theory (DFT), are employed to calculate the activation energies for both the endo and exo transition states. nih.gov The product ratio is then predicted based on the difference in these activation energies, following the Curtin-Hammett principle.
Studies have shown that for many Diels-Alder reactions involving norbornene, the transition state leading to the exo product is several kcal/mol lower in energy than the transition state for the endo product, consistent with the experimental observation of exo selectivity. rsc.orgresearchgate.net These models can account for steric repulsion, torsional strain, and solvent effects to provide accurate predictions. nih.gov
Table 2: Calculated Energy Differences for Endo/Exo Transition States in a Model Norbornene Diels-Alder Reaction
| Transition State | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Endo | +2.5 | No |
These computational results highlight that steric factors often override the favorable secondary orbital interactions that would typically favor the endo product. rsc.org
Prediction of Chiral Induction in Asymmetric Syntheses
The synthesis of enantiomerically pure this compound is of significant interest. This is often achieved through asymmetric Diels-Alder reactions using chiral Lewis acid catalysts or chiral auxiliaries attached to the diene or dienophile. sfu.ca
Computational modeling is instrumental in understanding the mechanism of chiral induction. By constructing and calculating the energies of the possible diastereomeric transition states, researchers can predict which enantiomer of the product will be formed preferentially. acs.org These models detail the precise three-dimensional arrangement of the substrate, dienophile, and catalyst in the transition state.
For example, a chiral Lewis acid catalyst coordinates to the carbonyl oxygen of the butyl carboxylate group. This coordination not only activates the dienophile but also creates a defined chiral environment around the double bond. The bulky groups of the chiral ligand sterically block one face of the dienophile, forcing the incoming diene to approach from the less hindered face. acs.org
Table 3: Factors Modeled in Computational Predictions of Chiral Induction
| Factor | Description | Impact on Selectivity |
|---|---|---|
| Steric Repulsion | Non-bonded interactions between the catalyst's chiral ligands and the incoming reactant. | Directs the approach of the reactant to the less hindered face. |
| Electronic Effects | Attractive or repulsive electrostatic interactions between the catalyst and substrate. | Can influence the geometry and stability of the transition state. |
| Conformational Locking | The catalyst may lock the dienophile into a specific, reactive conformation. | Reduces the number of possible transition states, enhancing selectivity. |
By quantifying the energy differences between the transition states leading to the (R) and (S) products, these computational models can predict the enantiomeric excess (% ee) of the reaction with remarkable accuracy, guiding the development of more effective asymmetric syntheses. acs.orgresearchgate.net
Environmental Research Methodologies and Degradation Pathway Investigations
Methodological Frameworks for Assessing Environmental Degradation
Assessing the environmental degradation of complex organic molecules like Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves a multi-faceted approach. This framework typically includes evaluating its susceptibility to breakdown by microorganisms (biodegradation) and its stability in water (hydrolysis), which are primary degradation routes in most ecosystems.
The biodegradation of bicyclic esters is a key factor in their environmental persistence. Research in this area focuses on identifying microorganisms capable of metabolizing these compounds and quantifying the rate of degradation. The majority of esters are considered more biodegradable than other chemical base stocks. nih.gov
Common Assessment Techniques:
Microbial Isolation and Culture: A primary technique involves isolating bacteria and fungi from environments contaminated with similar chemical structures, such as industrial wastewater. nih.gov These microorganisms are then cultured in a minimal salt medium (MSM) where the bicyclic ester is provided as the sole source of carbon and energy. researchgate.net The growth of the microbial colonies indicates a potential for biodegradation.
Gravimetric Analysis: This quantitative method measures the amount of the chemical compound remaining after a specific incubation period with degrading bacterial strains. nih.gov The percentage of the biodegraded substance is calculated by comparing the initial and final weights. For some esters, degradation can range from 34% to 84% after just three days of incubation. nih.gov
Enzyme Assays: The initial step in the biodegradation of esters is typically the cleavage of the ester bond by enzymes called esterases. nih.govmdpi.com Researchers conduct assays to detect and quantify the activity of these enzymes in the presence of the bicyclic ester. The degradation pathway often proceeds through the formation of an alcohol (butanol) and the corresponding bicyclic carboxylic acid (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid). nih.gov
Metabolite Identification: Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify the intermediate products (metabolites) of the degradation process. researchgate.net For related bicycloheptene structures, major metabolites have been identified as carboxylic acids and stable epoxides formed by the oxidation of the norbornene double bonds. publications.gc.ca Identifying these metabolites helps to elucidate the complete degradation pathway.
Table 1: Methodologies for Biodegradation Potential Assessment
| Methodology | Description | Key Metrics/Outcomes |
| Microbial Isolation & Culture | Isolating microorganisms from contaminated sites and growing them with the test substance as the sole carbon source. nih.govresearchgate.net | Microbial growth rate; Identification of degrading species. |
| Gravimetric Analysis | Measuring the weight loss of the test substance over time in the presence of microorganisms. nih.gov | Percentage of degradation; Biodegradation rate. |
| Enzyme Assays | Detecting and quantifying the activity of specific enzymes (e.g., esterases) responsible for breaking down the compound. nih.govmdpi.com | Enzyme activity levels; Confirmation of enzymatic cleavage. |
| Metabolite Identification (GC-MS) | Identifying the intermediate chemical products formed during the biodegradation process. researchgate.net | Elucidation of the degradation pathway; Identification of persistent metabolites. |
Hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments, where the ester bond is cleaved by a reaction with water. The rate of this reaction is highly dependent on pH and temperature.
Standardized procedures, such as the OECD Guideline 111, are employed to ensure that data on hydrolytic stability is reliable and comparable across different studies. nih.gov The general methodology involves:
Preliminary Test: The compound is tested at 50 °C across a range of pH values (typically pH 4, 7, and 9). This accelerated test helps to quickly determine if the substance is hydrolytically stable. If less than 10% degradation occurs in 5 days, the compound is considered stable, and its half-life at 25 °C is estimated to be greater than one year. nih.gov
Detailed Investigation: For compounds that show instability in the preliminary test, further experiments are conducted at various environmentally relevant temperatures and pH levels to determine the degradation kinetics. nih.gov
Product Identification: Analytical methods are used to identify the products of hydrolysis, which for this compound would be butanol and bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
For many stable esters, hydrolysis is of minor importance in terms of their potential elimination under typical environmental conditions. nih.gov
Approaches for Evaluating Environmental Persistence of Bicyclo[2.2.1]hept-5-ene-2-carboxylate Derivatives
Evaluating the environmental persistence of this compound derivatives involves integrating data from both biodegradation and hydrolytic stability studies. Persistence is often characterized by the substance's environmental half-life, which is the time it takes for half of the initial amount to degrade.
The assessment of persistence is complicated by the high variability in experimental results, which can be influenced by a multitude of environmental factors like the specific microbial communities present. nih.gov Biotransformation experiments for a single substance can yield half-lives that span several orders of magnitude. chemrxiv.org
A statistically robust approach is therefore necessary. Bayesian inference is a modern statistical method used to characterize the uncertainty of reported half-lives. nih.govchemrxiv.org This approach can combine data from different experiments, including censored data (e.g., values reported only as "greater than" or "less than" a certain number), to estimate the true half-life distribution for a compound. nih.gov This provides a more reliable picture of a substance's persistence.
Development of Predictive Models for Environmental Fate (excluding specific PBT criteria data)
Given the vast number of chemicals in commerce, experimentally determining the environmental fate of every compound is impractical. Therefore, predictive models, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, are developed to estimate environmental fate properties based on a chemical's structure. osti.govresearchgate.net
These models are built using large datasets of experimentally determined properties for a diverse range of chemicals. osti.govresearchgate.net The process involves:
Data Curation: Compiling and carefully curating high-quality data from public databases. osti.govresearchgate.net
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (numerical representations of a molecule's structural and physicochemical properties). osti.govresearchgate.net
Model Building: Employing machine learning algorithms, such as a weighted k-nearest neighbor approach, to build a model that correlates the molecular descriptors with the environmental property of interest (e.g., biodegradation half-life). osti.govresearchgate.net
Validation: Rigorously validating the model's predictive power using statistical methods like cross-validation and testing it on chemicals not used in the model-building process. osti.govresearchgate.net
These models are developed in accordance with principles set by the Organisation for Economic Co-operation and Development (OECD) to ensure their regulatory acceptance. osti.govresearchgate.net Freely available, open-source applications like the OPEn structure–activity/property Relationship App (OPERA) provide predictions for endpoints such as biodegradability half-life for hundreds of thousands of chemicals. osti.govresearchgate.net Such models are crucial tools for screening new and existing chemicals, including bicyclic esters, for their potential environmental behavior.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for Butyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
The traditional synthesis of this compound typically involves the Diels-Alder reaction between cyclopentadiene (B3395910) and butyl acrylate (B77674). While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. Key areas of investigation include the use of green solvents, alternative energy sources, and biocatalysis to reduce the environmental impact of production.
Research into related bicyclic compounds has demonstrated the feasibility of aqueous-phase reactions, sometimes catalyzed by readily available and inexpensive materials like fly ash, for cycloaddition reactions. qscience.com This approach aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. qscience.com Furthermore, the use of bio-based feedstocks is a critical avenue for enhancing the sustainability profile of this and related esters. For instance, the synthesis of chiral polymers from norbornene derivatives has been achieved using renewable chemical feedstocks like monoterpenes (e.g., pinenes, borneol, and menthol). mdpi.comsemanticscholar.org
Enzymatic synthesis represents another promising frontier. Lipase-catalyzed esterification reactions have been successfully employed to produce a variety of esters under mild conditions. unifr.ch The high selectivity of enzymes can lead to purer products and reduce the need for extensive purification steps. Future research will likely focus on identifying or engineering specific enzymes that can efficiently catalyze the synthesis of this compound, potentially from bio-derived butanol and a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid precursor derived from renewable sources.
A comparative look at synthetic approaches for related esters highlights the potential for greener alternatives:
| Synthetic Method | Key Features | Potential Application to this compound |
| Traditional Diels-Alder | High yield, well-established | Current primary route, potential for optimization with green solvents. |
| Aqueous Phase Catalysis | Use of water as a solvent, potential for catalyst recycling | A greener alternative to organic solvents, reducing VOC emissions. qscience.com |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, use of renewable enzymes | Could enable the use of bio-based precursors and reduce energy consumption. unifr.ch |
| Renewable Feedstocks | Utilization of terpenes and other bio-derived materials | Could lead to a fully bio-based this compound. mdpi.comsemanticscholar.org |
Innovations in Polymer Architectures and Advanced Functional Materials Utilizing Bicyclic Esters
Polymers derived from this compound and related bicyclic esters hold significant promise for the creation of advanced functional materials. The rigid and strained bicyclic structure of the monomer can impart unique properties to the resulting polymers, such as high glass transition temperatures (Tg), excellent thermal stability, and specific mechanical characteristics.
Vinyl-addition polymerization of 5-norbornene-2-carboxylic esters, catalyzed by palladium complexes, has been shown to produce polymers with high molecular weights and rigid chain conformations. researchgate.net These polymers are often amorphous, soluble in various organic solvents despite their rigidity, and exhibit glass transition temperatures well above 250°C. researchgate.net Ring-opening metathesis polymerization (ROMP) is another powerful technique for polymerizing norbornene-type monomers, allowing for the synthesis of polymers with diverse architectures, including comb-like and block copolymers. rsc.org
Future research in this area will likely focus on several key aspects:
Tailoring Polymer Properties: By copolymerizing this compound with other functional monomers, it is possible to fine-tune the properties of the resulting materials. For example, incorporating flexible side chains could modify the polymer's mechanical properties, while the inclusion of specific functional groups could introduce responsiveness to external stimuli such as light, pH, or temperature.
Biodegradable Polymers: There is a growing demand for biodegradable polymers for various applications, from packaging to biomedical devices. Research on polyesters and poly(ester amide)s derived from bicyclic monomers, such as those from carbohydrates, has shown that these materials can be designed to be biodegradable. researchgate.netosti.gov Investigating the biodegradability of polymers based on this compound, potentially through copolymerization with known biodegradable monomers, is a key future direction.
Advanced Functional Materials: The unique properties of polynorbornenes make them suitable for a range of advanced applications. For example, their low dielectric constant and high thermal stability are advantageous for microelectronics. mdpi.com Furthermore, the ability to introduce functional groups opens up possibilities for applications in sensors, membranes for separation processes, and biomedical scaffolds. researchgate.net
The properties of polymers derived from related norbornene esters provide a glimpse into the potential of poly(this compound):
| Polymer Type | Monomer(s) | Polymerization Method | Key Properties |
| Homopolymer | 5-norbornene-2-carboxylic esters | Vinyl-addition (Pd catalyst) | High Tg (>250°C), amorphous, good solubility. researchgate.net |
| Comb-like Copolymer | Norbornene with aramid side groups | ROMP | High thermal stability, tunable Tg based on composition. unifr.chrsc.org |
| Chiral Polymers | Norbornenes with chiral ester groups | ROMP | High thermal stability, potential for enantioselective applications. mdpi.comsemanticscholar.org |
| Functionalized Polymers | Norbornene-based monomers | Various | Can be designed for applications in microelectronics, sensors, and biomedicine. mdpi.comresearchgate.net |
Advanced Computational Design and Predictive Modeling for this compound Based Molecules
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new materials. For this compound and its derivatives, computational approaches can accelerate research by predicting properties and guiding experimental work.
Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the monomer, providing insights into its polymerization behavior with different catalysts. nih.gov For instance, computational studies on palladium-based catalysts for norbornene ester polymerization have helped to understand the role of intramolecular interactions and to design more efficient catalysts. nih.gov
Predictive modeling can also be used to estimate the properties of polymers derived from this compound. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties such as glass transition temperature, thermal stability, and mechanical strength based on the monomer structure and polymer architecture. uq.edu.au This can significantly reduce the number of experiments required to optimize polymer properties for a specific application.
Furthermore, computational screening can be used to identify potential applications for new materials. For example, molecular docking studies have been used to predict the biological activity of other bicyclo[2.2.1]heptene derivatives, suggesting their potential as antimicrobial or antitumor agents. Similar in silico studies could be performed on derivatives of this compound to explore their potential in biomedical applications.
| Computational Method | Application Area | Potential Insights for this compound |
| Density Functional Theory (DFT) | Catalyst design, reaction mechanisms | Optimization of polymerization conditions and catalyst selection. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Polymer property prediction | Accelerated development of polymers with desired thermal and mechanical properties. uq.edu.au |
| Molecular Docking | Biological activity screening | Identification of potential biomedical applications for derivatives. |
| Molecular Dynamics (MD) Simulations | Polymer morphology and dynamics | Understanding the bulk properties and processing behavior of derived polymers. |
Expanding Applications in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives have the potential to contribute to this goal in several ways.
The development of sustainable synthetic routes, as discussed in section 8.1, is a primary focus. Beyond synthesis, the concept of chemical recycling is gaining traction as a solution to plastic waste. Designing polymers from monomers like this compound that can be efficiently depolymerized back to the monomer would create a circular lifecycle for these materials. Research on poly(ethylene-co-norbornene) has suggested that the incorporation of norbornene units can lead to a lower activation energy for degradation, potentially making chemical recycling more energy-efficient. mdpi.com
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of a chemical product or process from cradle to grave. mdpi.comrsc.orgwur.nl Future research should include comprehensive LCAs for the production and use of this compound and its derived polymers. This would involve analyzing the environmental footprint of different synthetic routes, the energy consumption of polymerization processes, and the end-of-life options for the resulting materials, such as recycling or biodegradation.
The use of this bicyclic ester in applications that promote sustainability is another important research direction. For example, polymers with tailored properties could be used in energy-efficient technologies, such as lightweight composites for transportation or advanced membranes for water purification. The development of biodegradable polymers from this monomer could also offer sustainable alternatives to conventional plastics in certain applications.
| Green Chemistry Principle | Application to this compound | Research Focus |
| Prevention | Designing efficient syntheses with minimal waste. | Optimizing reaction conditions and catalyst selection. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Diels-Alder reaction is inherently atom-economical. |
| Use of Renewable Feedstocks | Synthesizing the monomer from bio-based sources. | Exploring routes from cyclopentadiene and butanol derived from biomass. mdpi.comsemanticscholar.org |
| Design for Degradation | Creating polymers that are biodegradable or readily recyclable. | Investigating the biodegradability of copolymers and developing efficient depolymerization methods. mdpi.com |
| Real-time analysis for Pollution Prevention | Monitoring chemical reactions to prevent the formation of byproducts. | Implementing in-situ monitoring techniques during synthesis and polymerization. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous chemicals and reaction conditions. | Employing enzymatic catalysis and aqueous reaction media. qscience.comunifr.ch |
Q & A
Basic: What are the optimal synthetic routes for butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically leverages the bicyclo[2.2.1]heptene core as a starting material. Key steps include esterification with butanol under acid catalysis or transesterification of pre-formed bicyclic esters. Evidence from analogous compounds (e.g., tetrahydrofuran-derived esters) suggests using borane catalysts for hydroboration or Pd/C for hydrogenation to stabilize intermediates . Reaction efficiency can be enhanced via:
- Continuous flow reactors to control exothermicity and improve yield .
- Solvent optimization : Polar aprotic solvents (e.g., THF) reduce side reactions .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition .
Basic: How can the structural integrity of this compound be confirmed during synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Peaks at δ 5.2–5.8 ppm confirm the bicyclic olefin protons .
- ¹³C NMR : Ester carbonyl signals appear at ~170 ppm, while bicyclic carbons range from 30–50 ppm .
- IR : Ester C=O stretches at 1720–1740 cm⁻¹ and olefin C-H bends at 700–800 cm⁻¹ .
- HPLC : Monitor reaction progress using reverse-phase columns (e.g., C18) with methanol/water gradients (e.g., 65:35 v/v) .
Advanced: What mechanistic insights explain stereochemical outcomes in Diels-Alder reactions involving this compound?
Methodological Answer:
The bicyclic structure acts as a dienophile, with electron-withdrawing ester groups polarizing the double bond. Computational studies (e.g., B3LYP/6-31G(d)) show that endo selectivity dominates due to secondary orbital interactions between the ester carbonyl and the diene . Experimental validation involves:
- Kinetic vs. thermodynamic control : Prolonged heating (e.g., 125°C for 96 hours) shifts equilibria toward thermodynamically stable endo adducts .
- Chiral chromatography : Separate diastereomers using chiral columns (e.g., RP18) to quantify stereoisomer ratios .
Advanced: How can researchers resolve contradictions in reported yields for functionalization reactions of this compound?
Methodological Answer:
Yield discrepancies often arise from:
- Substituent effects : Electron-donating groups (e.g., methyl) on the bicyclic core increase steric hindrance, reducing yields in nucleophilic additions .
- Catalyst poisoning : Residual moisture deactivates Lewis acids (e.g., BF₃·Et₂O); rigorous drying of solvents/reactants is critical .
- Reaction monitoring : Use inline FTIR or HPLC to detect intermediates and optimize termination points .
Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software with B3LYP functionals and 6-31G(d) basis sets model transition states for cycloadditions .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways using GROMACS .
- Docking studies : AutoDock Vina predicts binding affinities in catalytic systems (e.g., enzyme-mediated ester hydrolysis) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles prevent dermal/ocular exposure .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced: How can researchers address challenges in isolating stereoisomers of derivatives from this compound?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol during synthesis .
- Crystallization-induced asymmetric transformation (CIAT) : Seed racemic mixtures with enantiopure crystals to bias crystallization .
- Dynamic kinetic resolution (DKR) : Combine enzymes (e.g., lipases) with metal catalysts to convert racemates into single enantiomers .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1 wt%) to prevent autoxidation of the bicyclic olefin .
- Storage conditions : Keep under argon at –20°C in amber vials to block light-induced degradation .
- Purity checks : Quarterly HPLC analysis (e.g., C18 column, 254 nm detection) monitors degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
